2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)
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Overview
Description
Dipentaerythritol hexakis(2-bromoisobutyrate) is a chemical compound with the molecular formula C34H52Br6O13 and a molecular weight of 1148.19 g/mol . It is known for its role as an initiator in Atom Transfer Radical Polymerization (ATRP), a method used to create well-defined polymers . This compound is characterized by its hexafunctional structure, which allows for the creation of star-shaped polymers with six arms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentaerythritol hexakis(2-bromoisobutyrate) is synthesized through the esterification of dipentaerythritol with 2-bromoisobutyryl bromide . The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: In an industrial setting, the production of dipentaerythritol hexakis(2-bromoisobutyrate) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Dipentaerythritol hexakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms . These bromine atoms can be replaced by other nucleophiles, making it a versatile compound for various chemical transformations .
Common Reagents and Conditions: Common reagents used in reactions with dipentaerythritol hexakis(2-bromoisobutyrate) include nucleophiles such as amines, thiols, and alcohols . The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Major Products: The major products formed from reactions involving dipentaerythritol hexakis(2-bromoisobutyrate) depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with a thiol would produce a thioester .
Scientific Research Applications
Dipentaerythritol hexakis(2-bromoisobutyrate) has a wide range of applications in scientific research . In chemistry, it is used as an initiator for ATRP to create well-defined polymers with specific architectures . In biology, these polymers can be used for drug delivery systems due to their ability to form micelles and other nanostructures . In medicine, the compound’s derivatives are explored for their potential in creating biocompatible materials . Industrially, it is used in the production of advanced materials with tailored properties .
Mechanism of Action
The mechanism by which dipentaerythritol hexakis(2-bromoisobutyrate) exerts its effects is primarily through its role as an ATRP initiator . The bromine atoms in the compound facilitate the formation of radicals, which then propagate the polymerization reaction . This process involves the reversible activation and deactivation of the growing polymer chain, allowing for precise control over the polymer’s molecular weight and architecture .
Comparison with Similar Compounds
Similar Compounds:
- Pentaerythritol tetrakis(2-bromoisobutyrate)
- Ethylene bis(2-bromoisobutyrate)
- Bis(2-bromoisobutyryloxy)undecyl disulfide
- Bis(2′-bromoisobutyryloxy)ethyl disulfide
- 2-Hydroxyethyl 2-bromoisobutyrate
Uniqueness: Dipentaerythritol hexakis(2-bromoisobutyrate) is unique due to its hexafunctional structure, which allows for the creation of star-shaped polymers with six arms . This provides greater versatility and functionality compared to similar compounds with fewer functional groups .
Properties
CAS No. |
840507-47-3 |
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Molecular Formula |
C34H64Br6O19 |
Molecular Weight |
1256.3 g/mol |
IUPAC Name |
2-bromo-2-methylpropanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H22O7.6C4H7BrO2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;6*1-4(2,5)3(6)7/h11-16H,1-8H2;6*1-2H3,(H,6,7) |
InChI Key |
NVZQTBSIAGMSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Origin of Product |
United States |
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